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molecular formula C4H12N2 B3053815 Butane-2,3-diamine CAS No. 563-86-0

Butane-2,3-diamine

Cat. No. B3053815
M. Wt: 88.15 g/mol
InChI Key: GHWVXCQZPNWFRO-UHFFFAOYSA-N
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Patent
US04636246

Procedure details

138.5 g (1.95 moles) of acetaldehyde cyanohydrin were added dropwise to a solution of 176 g (2 moles) of 2,3-diaminobutane in 250 ml of water, with cooling at 25° C. The mixture was then heated at the boil for 8 hours, until no more ammonia was split off. The reaction mixture was then distilled under reduced pressure to give 200 g (72% of theory) of 2,5,6-trimethyl-3-oxo-piperazine of boiling point 123° C./0.5 mbar.
Quantity
138.5 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)[C:3]#[N:4].N[CH:7]([CH:9](N)[CH3:10])[CH3:8].[NH3:12].[OH2:13]>>[CH3:1][CH:2]1[C:3](=[O:13])[NH:4][CH:9]([CH3:10])[CH:7]([CH3:8])[NH:12]1

Inputs

Step One
Name
Quantity
138.5 g
Type
reactant
Smiles
CC(C#N)O
Name
Quantity
176 g
Type
reactant
Smiles
NC(C)C(C)N
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was split off
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1NC(C(NC1=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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